molecular formula C22H24N2O5S B4157652 N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4157652
M. Wt: 428.5 g/mol
InChI Key: VEHIBDTWZPGKFG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an ethylphenyl group, and a pyrrolidinylthioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Preparation of 3,5-dimethoxyphenyl acetic acid: This can be achieved through the methylation of phenol derivatives followed by carboxylation.

    Formation of 1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl thioester: This involves the reaction of 4-ethylphenylamine with succinic anhydride to form the pyrrolidinyl ring, followed by thiolation.

    Coupling Reaction: The final step involves coupling the 3,5-dimethoxyphenyl acetic acid with the 1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl thioester under appropriate conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. For example, if the compound targets an enzyme involved in inflammation, it may reduce the production of inflammatory mediators.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(3,5-dimethoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(3,5-dimethoxyphenyl)-2-{[1-(4-isopropylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Contains an isopropyl group instead of an ethyl group.

    N-(3,5-dimethoxyphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide: Contains a chlorine atom instead of an ethyl group.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-4-14-5-7-16(8-6-14)24-21(26)12-19(22(24)27)30-13-20(25)23-15-9-17(28-2)11-18(10-15)29-3/h5-11,19H,4,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIBDTWZPGKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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